molecular formula C13H24N2O2 B12981742 tert-Butyl (R)-8-amino-5-azaspiro[3.5]nonane-5-carboxylate

tert-Butyl (R)-8-amino-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B12981742
M. Wt: 240.34 g/mol
InChI Key: VMQKCXQYZGGLIC-SNVBAGLBSA-N
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Description

tert-Butyl ®-8-amino-5-azaspiro[35]nonane-5-carboxylate is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-8-amino-5-azaspiro[3.5]nonane-5-carboxylate typically involves the reaction of a suitable amine with a spirocyclic lactam. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-8-amino-5-azaspiro[3.5]nonane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-8-amino-5-azaspiro[3.5]nonane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicinal chemistry, tert-Butyl ®-8-amino-5-azaspiro[3.5]nonane-5-carboxylate is explored for its potential to act as a scaffold for the development of drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of tert-Butyl ®-8-amino-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-8-amino-5-azaspiro[3.5]nonane-5-carboxylate is unique due to its specific spirocyclic structure and the presence of an amino group. This combination of features provides it with distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (8R)-8-amino-5-azaspiro[3.5]nonane-5-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-5-10(14)9-13(15)6-4-7-13/h10H,4-9,14H2,1-3H3/t10-/m1/s1

InChI Key

VMQKCXQYZGGLIC-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](CC12CCC2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CCC2)N

Origin of Product

United States

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